![molecular formula C14H11N B151210 4-Biphenylacetonitrile CAS No. 31603-77-7](/img/structure/B151210.png)
4-Biphenylacetonitrile
Overview
Description
4-Biphenylacetonitrile is a chemical compound with the molecular formula C14H11N . It has a molecular weight of 193.25 g/mol . It is also known by other names such as 2-(4-phenylphenyl)acetonitrile .
Synthesis Analysis
The synthesis of 4-Biphenylacetonitrile involves a reaction with biphenyl monochlorobenzyl chloride and sodium cyanide . The reaction is carried out in water at 70-75°C for 4 hours . After cooling to room temperature, the product is filtered to yield 173.7 g of 4-biphenylacetonitrile .Molecular Structure Analysis
The molecular structure of 4-Biphenylacetonitrile is represented by the SMILES stringN#CCC1=CC=C(C=C1)C1=CC=CC=C1
. This represents a nitrile group attached to a biphenyl structure . Chemical Reactions Analysis
4-Biphenylacetonitrile undergoes a condensation reaction with ethyl phenyl propiolate to yield biphenyl derivatives of acetylenic β-ketocyanide .Physical And Chemical Properties Analysis
4-Biphenylacetonitrile is a solid with a melting point of 88-92°C . It has a molecular weight of 193.24 g/mol and its linear formula is C6H5C6H4CH2CN .Scientific Research Applications
Chemical Synthesis
4-Biphenylacetonitrile is used in chemical synthesis. It is a key component in the production of various chemical compounds due to its unique structure and properties .
Production of Biphenyl Derivatives
4-Biphenylacetonitrile is used in the production of biphenyl derivatives. These derivatives have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Condensation Reactions
4-Biphenylacetonitrile undergoes condensation reactions with ethyl phenyl propiolate to yield biphenyl derivatives of acetylenic β-ketocyanide . This reaction is significant in the field of organic chemistry.
Adsorption Studies
4-Biphenylacetonitrile is used to study the adsorption orientation of the biphenyl derivatives on the Au colloidal surfaces with α-cyclodextrins . This is particularly useful in the field of surface chemistry and nanotechnology.
Material Science
Due to its unique physical and chemical properties, 4-Biphenylacetonitrile is used in material science for the development of new materials .
Pharmaceutical Applications
4-Biphenylacetonitrile is used in the pharmaceutical industry for the synthesis of various drugs .
Safety and Hazards
Mechanism of Action
Mode of Action
One study suggests that 4-biphenylacetonitrile derivatives release nitric oxide in the presence of thiol cofactors. This leads to the activation of soluble guanylate cyclase, which can result in vasodilation and antiplatelet activity.
Biochemical Pathways
The release of nitric oxide and the subsequent activation of soluble guanylate cyclase suggest that the nitric oxide-cgmp pathway may be involved. This pathway plays a crucial role in vasodilation and platelet aggregation, among other physiological processes.
Result of Action
properties
IUPAC Name |
2-(4-phenylphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZCNGTZJWZAMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185492 | |
Record name | 4-Cyanomethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylacetonitrile | |
CAS RN |
31603-77-7 | |
Record name | NSC 114981 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031603777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Biphenylacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Cyanomethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Biphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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